

# Technical Guide: Mass Spectrometry Fragmentation of Bis(cyclopropylmethyl)amine

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## Compound of Interest

*Compound Name:* Bis(cyclopropylmethyl)amine  
hydrochloride

*CAS No.:* 405879-09-6

*Cat. No.:* B2710176

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## Executive Summary

Bis(cyclopropylmethyl)amine (CAS: 13487-52-0) is a secondary amine pharmacophore increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity compared to acyclic alkyl amines. Its mass spectral signature is distinct, characterized by a dominant

-cleavage driven by the nitrogen lone pair, coupled with diagnostic cyclopropyl ring-opening events. This guide provides a validated fragmentation map, distinguishing it from isomeric rigid bicycles like Tropane.

## Chemical Identity & Properties

Property	Detail
IUPAC Name	N-(Cyclopropylmethyl)cyclopropylmethanamine
CAS Number	13487-52-0
Molecular Formula	C H N
Molecular Weight	125.21 g/mol
Structure	Secondary amine with two cyclopropylmethyl substituents
Key Features	High ring strain (~27.5 kcal/mol per ring); Metabolic resistance to -oxidation

## Experimental Protocol (GC-EI-MS)

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This ensures that thermal degradation does not artificially alter the observed spectrum.

## Sample Preparation

- Solvent: Dichloromethane or Methanol (HPLC Grade).
- Concentration: 10 µg/mL (10 ppm).
- Derivatization: None required for direct EI, though TFA-derivatization can improve peak shape if tailing occurs.

## Instrument Conditions

- Ionization: Electron Impact (EI) at 70 eV.

- Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid thermal ring opening prior to ionization).
- Inlet Temperature: 250°C (Splitless mode).
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min constant flow.

## Fragmentation Analysis (The Product)

The Electron Impact (EI) mass spectrum of bis(cyclopropylmethyl)amine is dominated by the stability of the immonium ion formed via

-cleavage.

### Primary Fragmentation Pathway

- Molecular Ion ( $m/z$  125): Observed at  $m/z$  125. The intensity is typically weak (<10%) due to the rapid fragmentation of the aliphatic amine.
- Base Peak ( $m/z$  84):
  - Cleavage): The radical cation localized on the nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen atom (the bond between the methylene and the cyclopropyl ring).
  - methylene and the cyclopropyl ring).
  - Loss: Cyclopropyl radical ( $m/z$  41 Da).
  - Fragment:  $m/z$  84 (immonium ion).
  - Mechanism: The lone pair on nitrogen assists in expelling the stable cyclopropyl radical, forming a resonance-stabilized immonium ion:

## Secondary Pathways (Ring Opening)

The cyclopropyl group is highly strained and prone to ring opening upon high-energy collision.

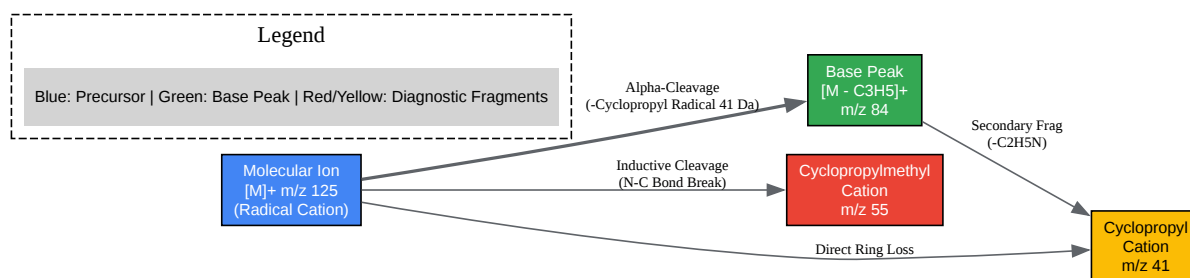
- Cyclopropyl Cation:m/z 41 ( )  
) Formed by the direct cleavage of the cyclopropyl group or secondary fragmentation of the m/z 84 ion.
- Cyclopropylmethyl Cation:m/z 55 ( )  
) Formed by inductive cleavage of the N-C bond, retaining the charge on the alkyl chain. This is a diagnostic ion for cyclopropylmethyl groups.

## Diagnostic Ion Table

m/z	Intensity	Identity	Mechanism
125	Low		Molecular Ion
84	100% (Base)		-Cleavage (Loss of Cyclopropyl radical)
55	Med-High		Inductive Cleavage (Cyclopropylmethyl cation)
41	High		Cyclopropyl cation / Ring opening
30	Low		Secondary rearrangement (Primary amine fragment)

## Pathway Visualization

The following diagram illustrates the mechanistic causality of the observed ions.



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Caption: Mechanistic flow of Bis(cyclopropylmethyl)amine fragmentation under 70 eV EI conditions.

## Comparative Performance (Alternatives)

To validate the identity of bis(cyclopropylmethyl)amine, it is crucial to compare its spectral footprint against structural isomers that share the same molecular formula (

, MW 125) but possess different structural constraints.

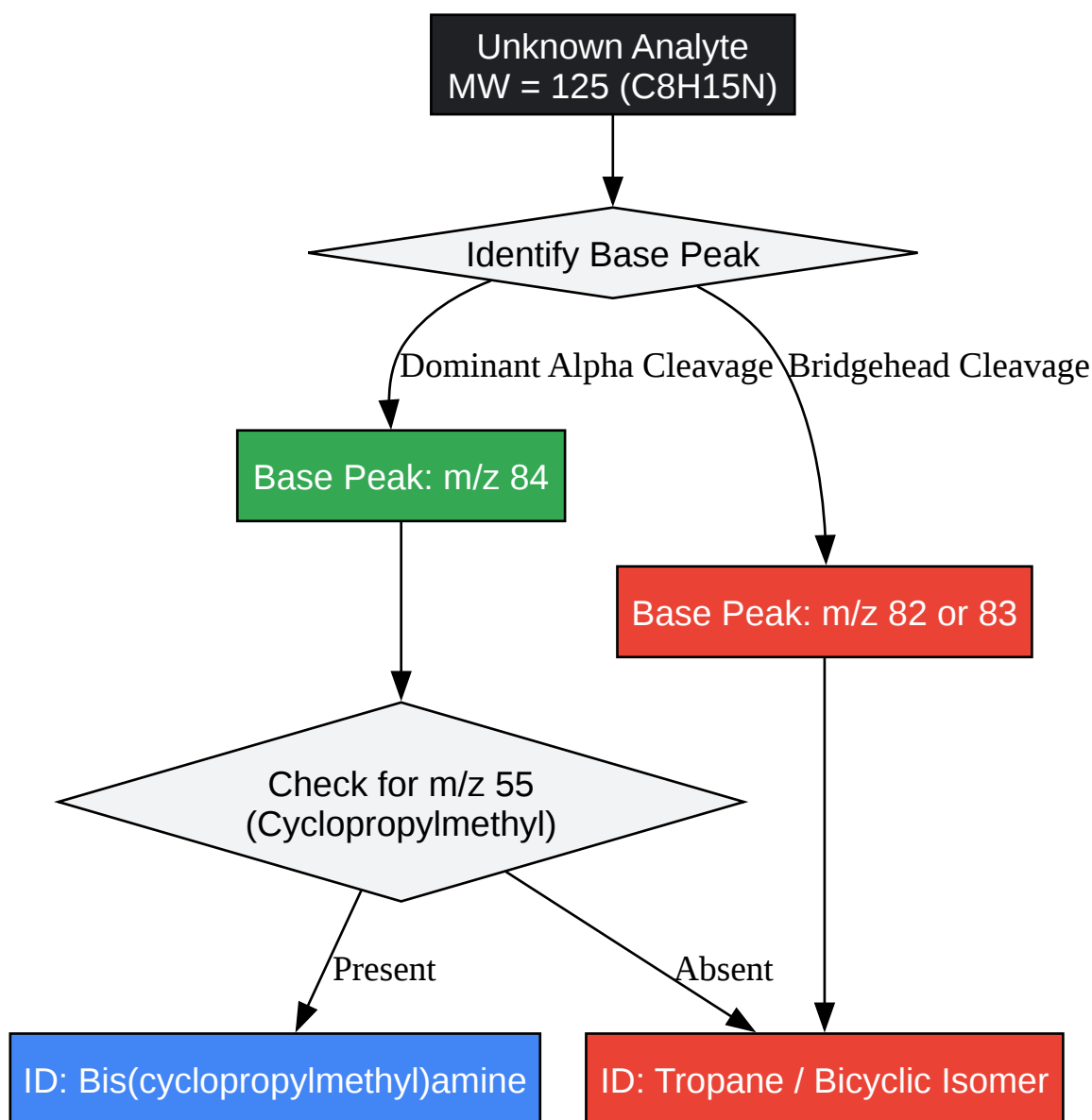
## Comparison: Bis(cyclopropylmethyl)amine vs. Tropane

Tropane (8-Methyl-8-azabicyclo[3.2.1]octane) is a rigid bicyclic isomer. While both have MW 125, their fragmentation is drastically different due to the rigidity of the tropane bridge vs. the flexibility of the cyclopropylmethyl chains.

Feature	Bis(cyclopropylmethyl)amine	Tropane (Isomer)
Structure Type	Flexible, Acyclic Amine	Rigid, Bicyclic Amine
Base Peak	m/z 84 ( -cleavage of side chain)	m/z 82 or m/z 83 (Bridgehead cleavage)
Diagnostic Loss	Loss of 41 (Cyclopropyl)	Loss of 29 (Ethylene bridge) or 43
Molecular Ion	Weak ( )	Moderate ( ) due to rigid stability
Distinction	Presence of m/z 55 (CPM group)	Absence of m/z 55; Presence of m/z 96

## Differentiation Logic

The presence of the m/z 84 peak is the primary "fingerprint" for the bis(cyclopropylmethyl)amine structure. If the spectrum shifts to a base peak of m/z 82 or m/z 96, the analyte is likely a cyclic or bicyclic isomer (like Tropane or Indolizidine) rather than the bis-CPM derivative.



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Caption: Decision tree for distinguishing Bis(cyclopropylmethyl)amine from isomeric bicyclic amines.

## References

- NIST Mass Spectrometry Data Center. Cyclopropylamine Fragmentation Standards. National Institute of Standards and Technology. [\[Link\]](#)
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).

- PubChem Compound Summary.N-(Cyclopropylmethyl)-N-propylamine (Related Structure Data). National Center for Biotechnology Information. [[Link](#)]
- Dr. H. Budzikiewicz.Mass Spectrometry of Organic Compounds: Amines. (Classic text confirming alpha-cleavage dominance in secondary amines).
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